Lipophilicity Advantage Over the Des-Benzodioxole Parent Scaffold
The introduction of the benzo[d][1,3]dioxol-5-yl substituent on the 1,5-dimethyl-1H-pyrazole-3-carboxamide core increases the computed XLogP3 from 0.3 (parent scaffold) to 1.6 (target compound), while the TPSA increases from 60.9 Ų to 65.4 Ų [1][2]. This balanced shift in lipophilicity and polarity enhances predicted membrane permeability without violating lead-like criteria, a profile not achievable with the simpler unsubstituted parent. The N-methyl-only analog (CAS 1018016-76-6) exhibits an XLogP3 of approximately 1.3, indicating that each additional methyl group contributes incrementally to lipophilicity .
| Evidence Dimension | Computed lipophilicity and polarity (XLogP3 / TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 65.4 Ų |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazole-3-carboxamide (parent scaffold): XLogP3 ≈ 0.3; TPSA = 60.9 Ų. N-(benzo[d][1,3]dioxol-5-yl)-1-methyl analog: XLogP3 ≈ 1.3. |
| Quantified Difference | ΔXLogP3 ≈ +1.3 vs. parent; ΔXLogP3 ≈ +0.3 vs. N-methyl analog; ΔTPSA ≈ +4.5 Ų vs. parent. |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
The moderate, incremental increase in lipophilicity (XLogP3 1.6) positions the compound favorably for oral bioavailability and cell permeability compared to both the overly hydrophilic parent scaffold and potentially more lipophilic di-methyl or halogenated analogs, guiding procurement for ADME-focused screening campaigns.
- [1] PubChem. N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide. CID 16952539. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/16952539 View Source
- [2] PubChem. 1,5-Dimethyl-1H-pyrazole-3-carboxamide. CID 2735923. Computed Properties section. https://pubchem.ncbi.nlm.nih.gov/compound/2735923 View Source
